molecular formula C14H12O4 B1210526 Guaiacol salicylate CAS No. 87-16-1

Guaiacol salicylate

Cat. No.: B1210526
CAS No.: 87-16-1
M. Wt: 244.24 g/mol
InChI Key: APMWEQQELZTXTL-UHFFFAOYSA-N
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Description

Guaiacol salicylate is an organic compound that combines guaiacol and salicylic acid. Guaiacol, also known as 2-methoxyphenol, is a phenolic compound with a methoxy functional group. Salicylic acid, on the other hand, is a beta hydroxy acid known for its use in acne treatment and as a precursor to aspirin. This compound is often used in medicinal applications due to its anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiacol salicylate can be synthesized through the esterification of guaiacol and salicylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Guaiacol salicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group or the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols and esters.

Scientific Research Applications

Guaiacol salicylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation.

    Industry: Used in the formulation of pharmaceuticals and personal care products due to its therapeutic properties.

Mechanism of Action

The mechanism of action of guaiacol salicylate involves its ability to inhibit the production of pro-inflammatory mediators. It targets enzymes such as cyclooxygenase, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation and pain. Additionally, its antioxidant properties help in scavenging reactive oxygen species, further contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Guaiacol salicylate can be compared with other similar compounds such as:

    Methyl salicylate: Another ester of salicylic acid, known for its use in topical analgesics.

    Eugenol: A phenolic compound with similar antioxidant and anti-inflammatory properties.

    Vanillin: A compound derived from guaiacol, used in flavoring and fragrance industries.

Uniqueness: this compound is unique due to its combined properties of guaiacol and salicylic acid, offering both anti-inflammatory and antioxidant effects. This makes it particularly useful in medicinal applications where both properties are desired.

Properties

IUPAC Name

(2-methoxyphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMWEQQELZTXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236035
Record name Guaiacol salicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-16-1
Record name Benzoic acid, 2-hydroxy-, 2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol salicylate
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Record name Guaiacol salicylate
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Record name Guaiacol salicylate
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Record name 2-methoxyphenyl salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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